molecular formula C25H31N3O5S B11466928 1-(4-Ethoxyphenyl)-3-({1-[4-(ethylsulfonyl)phenyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-({1-[4-(ethylsulfonyl)phenyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione

Cat. No.: B11466928
M. Wt: 485.6 g/mol
InChI Key: JEYVWFQQDHHQSK-UHFFFAOYSA-N
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Description

3-({1-[4-(ETHANESULFONYL)PHENYL]PIPERIDIN-4-YL}AMINO)-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[4-(ETHANESULFONYL)PHENYL]PIPERIDIN-4-YL}AMINO)-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions The process begins with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({1-[4-(ETHANESULFONYL)PHENYL]PIPERIDIN-4-YL}AMINO)-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the ethanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethanolic sodium ethoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-({1-[4-(ETHANESULFONYL)PHENYL]PIPERIDIN-4-YL}AMINO)-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-({1-[4-(ETHANESULFONYL)PHENYL]PIPERIDIN-4-YL}AMINO)-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE exerts its effects involves interactions with specific molecular targets. The ethanesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1-[4-(METHANESULFONYL)PHENYL]PIPERIDIN-4-YL}AMINO)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
  • 3-({1-[4-(BENZENESULFONYL)PHENYL]PIPERIDIN-4-YL}AMINO)-1-(4-PHENOXY)PYRROLIDINE-2,5-DIONE

Uniqueness

The uniqueness of 3-({1-[4-(ETHANESULFONYL)PHENYL]PIPERIDIN-4-YL}AMINO)-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanesulfonyl group, in particular, differentiates it from other similar compounds, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C25H31N3O5S

Molecular Weight

485.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(4-ethylsulfonylphenyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H31N3O5S/c1-3-33-21-9-5-20(6-10-21)28-24(29)17-23(25(28)30)26-18-13-15-27(16-14-18)19-7-11-22(12-8-19)34(31,32)4-2/h5-12,18,23,26H,3-4,13-17H2,1-2H3

InChI Key

JEYVWFQQDHHQSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)CC

Origin of Product

United States

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